An In-Depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS: 142167-36-0)
An In-Depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS: 142167-36-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-trifluoromethylbenzonitrile, a versatile chemical intermediate with significant applications in pharmaceuticals and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and applications, and explores its potential biological significance. Particular emphasis is placed on its role as a key building block in the synthesis of beta-blockers and fluorescent probes, as well as its contribution to the thermal stability of polymers.
Introduction
2-Hydroxy-5-trifluoromethylbenzonitrile, also known as 2-cyano-4-trifluoromethylphenol, is an aromatic nitrile featuring both a hydroxyl and a trifluoromethyl functional group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's chemical reactivity and physical properties, making it a valuable synthon in organic chemistry. Its structural motifs are of particular interest in the development of bioactive molecules and advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-5-trifluoromethylbenzonitrile is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 142167-36-0 |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 100-105 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Purity | Typically ≥ 95% |
| Storage | 2-8 °C in a sealed container |
| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F |
Synthesis
Proposed Synthetic Pathway
A potential synthesis route starts from the commercially available 4-(trifluoromethyl)phenol. The key steps would involve formylation of the phenol to introduce an aldehyde group, followed by conversion to an oxime, and subsequent dehydration to the nitrile.
Caption: Proposed synthetic pathway for 2-Hydroxy-5-trifluoromethylbenzonitrile.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Formylation of 4-(Trifluoromethyl)phenol
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In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a suitable solvent (e.g., chloroform).
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Add a base, such as sodium hydroxide, to form the phenoxide.
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Slowly add the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction, or hexamethylenetetramine in the Duff reaction) while maintaining the reaction temperature.
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After the reaction is complete, neutralize the mixture and extract the product, 2-hydroxy-5-(trifluoromethyl)benzaldehyde.
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Purify the product by column chromatography or recrystallization.
Step 2: Oximation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
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Dissolve the synthesized 2-hydroxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent like ethanol or pyridine.
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Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).
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Isolate the crude 2-hydroxy-5-(trifluoromethyl)benzaldehyde oxime by precipitation or extraction.
Step 3: Dehydration of the Oxime to the Nitrile
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Reflux the crude oxime in a dehydrating agent such as acetic anhydride.
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Alternatively, other dehydrating agents like thionyl chloride or phosphorus pentoxide can be used under appropriate conditions.
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After the reaction is complete, quench the reaction mixture carefully with water or ice.
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Extract the desired product, 2-Hydroxy-5-trifluoromethylbenzonitrile, with an organic solvent.
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Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Purify the final product by column chromatography or recrystallization to obtain a crystalline solid.
Applications in Synthesis
2-Hydroxy-5-trifluoromethylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and materials science sectors.
Synthesis of Beta-Blockers
Beta-blockers are a class of drugs used to manage cardiovascular diseases. The synthesis of certain beta-blockers can utilize 2-Hydroxy-5-trifluoromethylbenzonitrile as a starting material. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.
Caption: General workflow for the synthesis of beta-blocker analogs.
Experimental Protocol: General Procedure for Beta-Blocker Synthesis
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Epoxidation: Dissolve 2-Hydroxy-5-trifluoromethylbenzonitrile in a suitable solvent and add a base (e.g., sodium hydride) to deprotonate the phenol. Add epichlorohydrin and stir the reaction at an appropriate temperature until the starting material is consumed.
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Ring-Opening: To the resulting glycidyl ether intermediate, add the desired amine (e.g., isopropylamine for a propranolol-like structure). The reaction is typically carried out in a protic solvent like ethanol or isopropanol and may require heating.
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Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and washing. The final beta-blocker analog is then purified by chromatography or recrystallization.
Synthesis of Fluorescent Probes
The unique electronic properties imparted by the trifluoromethyl and nitrile groups make this compound a candidate for the synthesis of fluorescent probes. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of a fluorophore or a recognition moiety.
Experimental Protocol: General Procedure for Fluorescent Probe Synthesis
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Functionalization of the Phenol: The hydroxyl group can be derivatized through various reactions, such as etherification or esterification, to introduce a linker or a reactive group.
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Coupling with a Fluorophore: The functionalized intermediate is then coupled with a suitable fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) that has a complementary reactive group. This is often achieved through click chemistry, amide bond formation, or nucleophilic substitution reactions.
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Purification: The final fluorescent probe is purified using techniques such as HPLC to ensure high purity, which is critical for fluorescence-based assays.
Enhancement of Thermal Stability in Polyacrylonitrile (PAN) Fibers
The incorporation of trifluoromethyl groups into polymer backbones is known to enhance their thermal stability. 2-Hydroxy-5-trifluoromethylbenzonitrile can be used as a comonomer or an additive in the production of polyacrylonitrile (PAN) fibers, which are precursors for carbon fibers. The trifluoromethyl groups can increase the glass transition temperature and the degradation temperature of the polymer.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental data on the biological activity and the specific signaling pathways modulated by 2-Hydroxy-5-trifluoromethylbenzonitrile are limited in publicly available literature. However, based on the activities of structurally related compounds, some potential biological effects can be inferred.
Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its bioavailability and potency.
It is plausible that 2-Hydroxy-5-trifluoromethylbenzonitrile or its derivatives could interact with various cellular targets. For instance, many phenolic compounds are known to modulate signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative. Further in vitro and in vivo studies are required to elucidate the specific biological effects of this compound.
Caption: Inferred potential signaling pathway interactions.
Conclusion
2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while not extensively documented in peer-reviewed literature, can be achieved through established synthetic routes. Its utility as a precursor for beta-blockers and fluorescent probes, as well as its role in enhancing polymer stability, highlights its importance. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and developers working with this promising compound.

